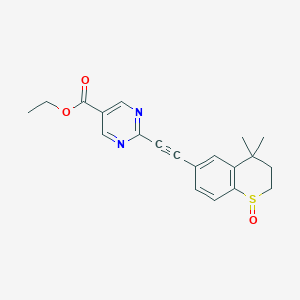
WYC-209
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate is a synthetic retinoid compound that has shown significant potential in cancer treatment. It was developed to target and eliminate cancer stem cells, which are known for their resistance to conventional chemotherapy and their role in cancer relapse and metastasis . The compound works by binding to the retinoic acid receptor within the cell, inducing apoptosis (cell death) in cancer cells .
Aplicaciones Científicas De Investigación
ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying synthetic retinoids and their interactions with cellular receptors . In biology, it is used to investigate the mechanisms of cancer cell proliferation and apoptosis . In medicine, ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate has shown promise in pre-clinical studies for treating various types of cancer, including melanoma, lung cancer, ovarian cancer, and breast cancer . The compound has also been tested in both in vitro cancer models and in vivo mice melanoma models, where it effectively eliminated resistant metastatic cancer cells with minimal toxicity .
Mecanismo De Acción
Target of Action
The primary targets of WYC-209 are the retinoic acid receptors (RARs), specifically RARα, RARβ2, and RARγ . These receptors play a crucial role in multiple biological processes, including cell proliferation, differentiation, embryogenesis, and metabolism .
Mode of Action
this compound interacts with its targets, the retinoic acid receptors, by binding to them . This binding promotes the interaction between retinoic acid receptor α (RARα) and the promoter of Wnt family member 4 (WNT4), leading to the down-regulation of WNT4 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the WNT4 pathway. This compound down-regulates the expression of WNT4 via RARα . This down-regulation of WNT4 is significant as WNT4 overexpression can counteract the inhibitory effect of this compound on gastric cancer progression .
Result of Action
this compound exerts excellent anti-cancer effects both in vitro and in vivo . It inhibits the proliferation of malignant murine melanoma tumor-repopulating cells (TRCs) and also blocks lung metastases of melanoma TRCs in immune-competent wild-type C57BL/6 mice . This compound induces TRC apoptosis primarily via the caspase 3 pathway .
Action Environment
The action of this compound has been tested in both a 3-D in vitro cancer model and in vivo mice melanoma model . In these environments, this compound effectively eliminated the more resistant metastatic cancer cells with minimal toxicity . This suggests that the compound’s action, efficacy, and stability are influenced by the cellular and physiological environment in which it is administered.
Análisis Bioquímico
Biochemical Properties
WYC-209 interacts with retinoic acid receptors (RARs) at nano-molar doses . The enantiomers WYC-209A and WYC-209B exhibit similar TRC inhibition activities .
Cellular Effects
This compound induces apoptosis primarily via the caspase 3 pathway . It has long-term effects with little toxicity . It is able to inhibit and block growth of TRCs of human tumor cells in culture with a long-lasting effect .
Molecular Mechanism
This compound binds to the retinoic acid receptor within the cell and induces apoptosis, or cell death . Retinoic acid is made in the body from vitamin A and helps cells grow and develop .
Temporal Effects in Laboratory Settings
This compound has shown to have long-term effects with little toxicity . After the drug washout, TRCs failed to resume growth 5 days later .
Dosage Effects in Animal Models
In animal models, this compound inhibits tumor metastasis . Four out of eight mice formed lung metastases at a dose of 0.022 mg/kg, only one out of eight mice formed lung metastases at a dose of 0.22 mg/kg .
Métodos De Preparación
The preparation of ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate involves several synthetic routes and reaction conditions. The research team constructed dozens of molecule variations before creating ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate . The synthetic process includes the use of various reagents and catalysts to achieve the desired molecular structure. The industrial production methods for ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate are still under development, with ongoing efforts to optimize the synthesis for large-scale production .
Análisis De Reacciones Químicas
ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are intermediates that lead to the final compound, ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate . The compound’s rigid structure limits its flexibility, which reduces the possibility of toxicity development .
Comparación Con Compuestos Similares
ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate is unique compared to other synthetic retinoids due to its high efficacy and low toxicity . Similar compounds include all-trans retinoic acid, 13-cis-retinoic acid, and 9-cis-retinoic acid, which are also used in cancer treatment . these compounds often have higher toxicity and adverse side effects compared to ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate . The rigid structure of ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate limits its flexibility, reducing the possibility of toxicity development .
Propiedades
IUPAC Name |
ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-25-19(23)15-12-21-18(22-13-15)8-6-14-5-7-17-16(11-14)20(2,3)9-10-26(17)24/h5,7,11-13H,4,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMDAYVUHYVJSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
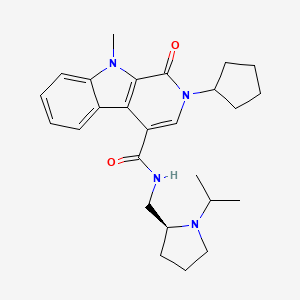
![Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone](/img/structure/B611753.png)
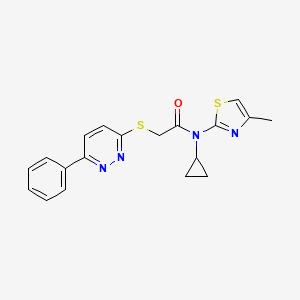
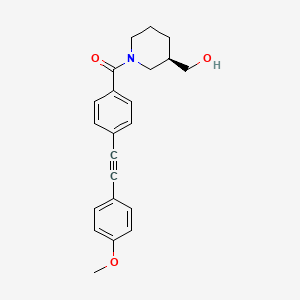



![3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride](/img/structure/B611760.png)
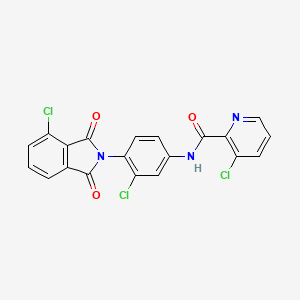
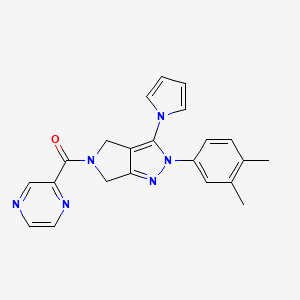

![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)
![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)
